(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
The compound “(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the tetrahydrofuran ring: This step may involve ring-closing reactions using diol precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under specific conditions.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antiviral, antibacterial, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: The compound may bind to and inhibit specific enzymes, affecting biochemical pathways.
Interaction with receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA binding: The compound may bind to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: can be compared with other pyrrolo[2,3-d]pyrimidine derivatives.
Other nucleoside analogs: Compounds with similar tetrahydrofuran rings and nucleobase structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14FN3O5 |
---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(5-fluoro-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H14FN3O5/c1-20-11-7-5(13)2-16(10(7)14-4-15-11)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,1H3/t6-,8-,9-,12-/m1/s1 |
InChI Key |
PXIHWDCNOUSGCQ-WOUKDFQISA-N |
Isomeric SMILES |
COC1=NC=NC2=C1C(=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F |
Canonical SMILES |
COC1=NC=NC2=C1C(=CN2C3C(C(C(O3)CO)O)O)F |
Origin of Product |
United States |
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